molecular formula C10H9FN2 B11911564 4-(3-Fluoroazetidin-3-yl)benzonitrile

4-(3-Fluoroazetidin-3-yl)benzonitrile

Cat. No.: B11911564
M. Wt: 176.19 g/mol
InChI Key: JDJAITWJFRBQOS-UHFFFAOYSA-N
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Description

4-(3-Fluoroazetidin-3-yl)benzonitrile is a chemical compound with the molecular formula C10H9FN2 and a molecular weight of 176.19 g/mol . This compound features a benzonitrile group attached to a 3-fluoroazetidine ring, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

The synthesis of 4-(3-Fluoroazetidin-3-yl)benzonitrile typically involves the reaction of 3-fluoroazetidine with benzonitrile under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

4-(3-Fluoroazetidin-3-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3-Fluoroazetidin-3-yl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Fluoroazetidin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(3-Fluoroazetidin-3-yl)benzonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

4-(3-fluoroazetidin-3-yl)benzonitrile

InChI

InChI=1S/C10H9FN2/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-4,13H,6-7H2

InChI Key

JDJAITWJFRBQOS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)C#N)F

Origin of Product

United States

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